molecular formula C10H13NO2 B183034 Isopropyl 3-aminobenzoate CAS No. 35005-25-5

Isopropyl 3-aminobenzoate

Cat. No.: B183034
CAS No.: 35005-25-5
M. Wt: 179.22 g/mol
InChI Key: OLNWTCOHKOKNJU-UHFFFAOYSA-N
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Description

Isopropyl 3-aminobenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with isopropyl alcohol, and an amino group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

Isopropyl 3-aminobenzoate, structurally similar to benzocaine , is likely to have similar targets. Benzocaine, an ester local anesthetic, acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of this compound are likely to be sodium channels on nerve cells.

Mode of Action

Benzocaine, a structurally related compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses . Given the structural similarity, this compound is likely to interact with its targets in a similar manner.

Biochemical Pathways

The biodegradation pathway of 3-aminobenzoate, a structurally related compound, has been documented . A gene encoding 3-aminobenzoate 6-monooxygenase was identified in a 3-aminobenzoate-degrading strain . This enzyme catalyzes the conversion of 3-aminobenzoate to 5-aminosalicylate . It’s plausible that this compound might be involved in similar biochemical pathways.

Result of Action

Given its structural similarity to benzocaine, it may have similar effects, such as providing local anesthesia by blocking nerve impulses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of dissolved organic matter (DOM) and feeding have been shown to reduce the bioconcentration of ethylhexyl dimethyl p-aminobenzoate, a structurally related compound, in crucian carp . Similar factors might also influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Isopropyl 3-aminobenzoate is involved in the degradation of 3-aminobenzoate . The enzyme 3-aminobenzoate 6-monooxygenase, encoded by the mabA gene, is capable of catalyzing the conversion of 3-aminobenzoate to 5-aminosalicylate . This enzyme contains a non-covalent but tightly bound FAD as the prosthetic group and uses NADH as an external electron donor .

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that 3-aminobenzoate, a related compound, can be degraded by certain strains of bacteria, such as Comamonas sp. strain QT12 . This suggests that this compound may also interact with certain cellular processes, particularly in microorganisms.

Molecular Mechanism

It is known that the enzyme 3-aminobenzoate 6-monooxygenase, which interacts with 3-aminobenzoate, incorporates one oxygen atom from dioxygen into the product . This suggests that this compound may also undergo similar reactions.

Metabolic Pathways

It is known that 3-aminobenzoate, a related compound, is involved in certain degradation pathways in bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3-aminobenzoate can be synthesized through several methods. One common route involves the esterification of 3-aminobenzoic acid with isopropyl alcohol in the presence of an acid catalyst . Another method includes the reduction of 3-nitrobenzoic acid followed by esterification . The reaction conditions typically involve heating the reactants under reflux with a suitable catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl 3-aminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isopropyl 3-aminobenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific ester and amino group positioning, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

propan-2-yl 3-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNWTCOHKOKNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284890
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35005-25-5
Record name 35005-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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